molecular formula C18H20N4O6S B2963071 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060215-27-1

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2963071
CAS RN: 1060215-27-1
M. Wt: 420.44
InChI Key: CFBFZNCYJVCCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O6S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, such as the compound , have been identified to possess potential anticancer properties . These compounds can be designed to target specific cancer cells, minimizing damage to healthy cells and potentially offering a more effective treatment with fewer side effects . The structure–activity relationship (SAR) of these derivatives is crucial for understanding their mechanism of action and for the development of new anticancer drugs.

Antiviral Applications

Some benzofuran derivatives have shown promising results in antiviral therapy . For instance, certain compounds have demonstrated activity against the hepatitis C virus and are expected to be developed into effective therapeutic drugs for treating this disease . The compound’s ability to inhibit viral replication could be harnessed to combat various viral infections.

Antibacterial Properties

The antibacterial properties of benzofuran derivatives make them candidates for developing new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can act against resistant strains of bacteria. The compound’s structure could be modified to enhance its antibacterial efficacy .

Anti-Oxidative Effects

Benzofuran derivatives are known to exhibit anti-oxidative effects , which could be beneficial in treating oxidative stress-related diseases. These compounds could potentially be used to mitigate the effects of free radicals and reduce the risk of chronic diseases such as heart disease and diabetes .

Biochemical Research

In biochemical research, the compound could be used as a molecular probe to study enzyme-substrate interactions or as a building block in the synthesis of complex molecules. Its unique structure allows for versatile applications in understanding biochemical pathways and reactions .

Pharmacological Studies

Pharmacologically, the compound could serve as a lead compound for drug development. Its physicochemical properties and biological activities could be explored to create drugs with improved pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S/c1-26-13-7-3-5-11-9-14(27-15(11)13)17-20-21-18(28-17)19-16(23)12-6-4-8-22(10-12)29(2,24)25/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBFZNCYJVCCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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